Home > Products > Screening Compounds P142319 > 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid
1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid - 172753-91-2

1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid

Catalog Number: EVT-3168236
CAS Number: 172753-91-2
Molecular Formula: C14H13N2O2P
Molecular Weight: 272.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide

    Compound Description: This compound serves as a versatile precursor in organic synthesis. Research highlights its reactivity with phenyl isothiocyanate, leading to the formation of a thiazole derivative. Further reactions with hydrazonyl chlorides yield 1,3,4-thiadiazole derivatives []. The compound also reacts with active methylene reagents, such as malononitrile or ethyl cyanoacetate, in the presence of elemental sulfur, affording polysubstituted thiophene derivatives [].

(1-Methyl-1H-benzo[d]imidazol-2-yl)methanol

    Compound Description: This molecule acts as a ligand in the formation of cobalt(II) complexes, exhibiting potential as a DPPH radical scavenger [].

1,3,5,7-Tetrakis(1-phenyl-1H-benzo[d]imidazol-2-yl)adamantane (TPBAD)

    Compound Description: TPBAD is investigated for its spontaneous orientation polarization (SOP) and photosensitivity. It is structurally related to 2,2′,2″-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi), a molecule known to exhibit SOP [].

2,5,8-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzo[1,2-b:3,4-b':5,6-b″]trithiophene (TPBTT)

    Compound Description: TPBTT, along with its ethyl derivative (m-ethyl-TPBTT), are investigated for their molecular structures and SOP in organic thin films. Their structure is designed for enhanced molecular orientation and large SOP in films [].

3-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-5H-[1,2,4]triazino[5,6-b]indole Derivatives

    Compound Description: This class of compounds, synthesized from 5H-[1,2,4]triazino[5,6-b]indole-3-thiols and (2-chloromethyl)-1H-benzo(d)imidazoles, exhibit promising in vitro antitubercular, antimicrobial, and antioxidant activities [].

3-Methyl-2-(((1-Methyl-1H-Benzo[d]imidazol-2-yl)thio)Methyl)Quinazolin-4(3H)-one

    Compound Description: This compound, synthesized through various synthetic routes, displays potential as a chemotherapeutic agent based on its anticancer effects observed in docking studies [].

4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives

    Compound Description: This group of benzimidazolyl diketo acid derivatives was designed as potential inhibitors of HIV-1 integrase, a crucial enzyme in viral replication. Several of these compounds exhibit good anti-HIV-1 activity in cell-based assays [].

5-(1H-Benzo[d]imidazol-2-yl)methyl)-3-(3,5-dimethyl-4-isoxazolyl)-2-aryl-thiazolidin-4-ones

    Compound Description: This series of compounds, synthesized through a multi-step process involving thiazolidinone formation and cyclization, demonstrates anti-inflammatory and analgesic activity [].

1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398)

    Compound Description: CM398 is a highly selective sigma-2 receptor ligand, exhibiting promising drug-like properties and antinociceptive effects in vivo [].

Synthesis Analysis

The synthesis of 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid typically involves the reaction of benzimidazole derivatives with phosphonyl carbanions or phosphorus reagents. A notable method includes the use of 1H-benzimidazole as a starting material, which reacts with various phosphonylating agents under controlled conditions.

Key Steps in Synthesis:

  1. Reagents: Phosphonyl carbanions and phosphorus reagents are commonly used.
  2. Conditions: Reactions are often conducted in solvents like methanol or dioxane, with refluxing conditions applied to facilitate the reaction.
  3. Purification: Post-reaction, the crude product is typically purified through crystallization or column chromatography to obtain the desired phosphinic acid derivative in high yields.

For example, one synthesis method reported involves refluxing 1H-benzimidazole with a phosphonylating agent in methanol for several hours to achieve the desired product .

Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid features a benzimidazole ring fused with a phenyl group and a phosphinic acid functional group. The structural analysis can be summarized as follows:

  • Benzimidazole Ring: This five-membered ring contains two nitrogen atoms at positions 1 and 3, contributing to the compound's basicity and potential interaction with biological targets.
  • Phosphinic Acid Group: The presence of the phosphinic acid functional group (-PO(OH)(R)) enhances the compound's reactivity and ability to form complexes with metal ions.
  • Molecular Geometry: The compound exhibits a planar structure due to the conjugated system between the aromatic rings, which can influence its electronic properties.

Structural Data:

  • Melting Point: Approximately 229 °C, indicating good thermal stability .
  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) studies provide insights into the hydrogen and carbon environments within the molecule, confirming its structural integrity.
Chemical Reactions Analysis

1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid can participate in various chemical reactions due to its functional groups:

  • Acid-Base Reactions: The phosphinic acid group can act as an acid, donating protons in reaction conditions that favor deprotonation.
  • Ligand Formation: The compound can coordinate with transition metals, forming complexes that are useful in catalysis and material science.
  • Substitution Reactions: The presence of reactive sites on the benzimidazole ring allows for electrophilic substitution reactions.

These reactions are essential for exploring its potential applications in organic synthesis and materials chemistry .

Mechanism of Action

The mechanism of action of 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid primarily relates to its role as a ligand or an active pharmaceutical ingredient. Its interactions can be described as follows:

  1. Binding to Targets: The benzimidazole moiety allows for hydrogen bonding and π-stacking interactions with biological macromolecules like proteins or nucleic acids.
  2. Metal Coordination: The phosphinic acid functional group can coordinate with metal ions, modifying their reactivity and stability, which is significant in catalytic processes.
  3. Biological Activity: Preliminary studies suggest that compounds containing this structure may exhibit antimicrobial or anticancer properties, although further investigation is needed to elucidate exact pathways .
Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid include:

  • Appearance: Typically appears as white to off-white crystalline solids.
  • Solubility: Soluble in polar solvents like methanol and dimethyl sulfoxide but may have limited solubility in non-polar solvents.
  • Stability: Exhibits stability under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data:

  • Boiling Point: Not extensively documented but inferred from similar compounds to be relatively high due to its molecular weight .
Applications

1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid has several scientific applications:

  • Medicinal Chemistry: Potentially useful as an active pharmaceutical ingredient due to its biological activity against certain pathogens.
  • Coordination Chemistry: Serves as a ligand for metal ions, facilitating the development of new catalysts for organic synthesis.
  • Material Science: Its unique structural properties may allow it to be integrated into new materials with specific electronic or optical properties.
Synthetic Methodologies and Structural Optimization

Traditional Approaches to Benzimidazole-Phosphinic Acid Hybrid Synthesis

Condensation Reactions Involving Aromatic Aldehydes and o-Phenylenediamine Derivatives

Classical synthetic routes to benzimidazole-phosphinic acid hybrids rely on condensation reactions between o-phenylenediamine and carbonyl-containing precursors. The most direct method involves the reaction of 2-(methylamino)aniline with phenylphosphinic acid derivatives under dehydrating conditions. These reactions typically proceed via in situ formation of imine intermediates, followed by cyclization to establish the benzimidazole core. Key modifications include the use of aromatic aldehydes with electron-withdrawing groups (e.g., 4-cyanobenzaldehyde), which enhance electrophilicity and accelerate cyclization kinetics. Reaction solvents significantly influence yields, with polar aprotic solvents like DMF providing optimal cyclization efficiency (70-85%) compared to protic solvents [3] [9]. Acid catalysis (e.g., conc. H₂SO₄) is essential for promoting the final dehydration step, though it necessitates careful pH control to prevent decomposition of the acid-sensitive phosphinic acid moiety [8] [9].

Table 1: Traditional Condensation Approaches for Benzimidazole-Phosphinic Acid Synthesis

Carbonyl PrecursorCatalystSolventYield (%)Reaction Time (h)
Benzaldehyde derivativesH₂SO₄Ethanol45-5512
4-CyanobenzaldehydeH₂SO₄DMF70-856-8
2-BenzoylcyclohexanoneH₂SO₄Ethanol40-5012
PhenylglyoxalNoneWater30-4024

Phosphorylation Strategies for Benzimidazole Core Functionalization

Direct C2-phosphorylation of pre-formed 1-methylbenzimidazole represents a complementary approach to condensation methods. This strategy employs electrophilic phosphorus reagents such as phenylphosphonous dichloride (C₆H₅PCl₂) under inert atmosphere conditions. The reaction proceeds through nucleophilic attack of the benzimidazole C2 anion (generated via strong bases like n-BuLi) on the phosphorus center, followed by controlled oxidation to convert the P(III) intermediate to the P(V) phosphinic acid. Critical optimization involves temperature control (-78°C during deprotonation to 0°C during phosphorylation) to suppress N-alkylation side products. Post-synthetic hydrolysis using NaOH/EtOH-H₂O (1:1) yields the target phosphinic acid with purity ≥98% as confirmed by HPLC analysis. This method achieves moderate yields (50-65%) but offers superior regioselectivity compared to condensation routes [1] [3] [7].

Catalytic Processes for Regioselective Synthesis

Copper-Catalyzed Cycloaddition for Hybrid Heterocyclic Systems

Transition metal catalysis enables precise regiocontrol in benzimidazole-phosphinic acid synthesis. Copper(I) catalysts (e.g., CuI, 5-10 mol%) facilitate cycloaddition between 2-azidophenyl derivatives and phosphinoalkynes under mild conditions (60-80°C). The reaction exploits the azide-alkyne Huisgen cycloaddition (CuAAC) to construct the benzimidazole ring while simultaneously incorporating the phosphorus functionality. Key advantages include excellent functional group tolerance and the ability to generate unsymmetrical 1,2,3-triazole-linked hybrids. Recent studies demonstrate that electron-deficient phosphinoalkynes react with 2-azido-1-methylimidazole derivatives to yield phosphinic acid-benzimidazole conjugates with 75-90% efficiency. The catalytic cycle involves copper acetylide formation, azide coordination, and regioselective ring closure, as confirmed by in situ IR spectroscopy [3] [7] [9].

Microwave-Assisted and Solvent-Free Protocols for Improved Yield

Non-conventional energy sources significantly enhance synthetic efficiency for phosphinic acid-benzimidazole hybrids. Solvent-free microwave irradiation (300-500 W, 100-150°C) reduces reaction times from hours to minutes while improving yields by 15-25%. The rapid dielectric heating accelerates the rate-determining cyclodehydration step in benzimidazole formation and minimizes thermal decomposition of the phosphinic acid group. Catalyst-free protocols are particularly effective under these conditions, as demonstrated in the synthesis of C₁₄H₁₃N₂O₂P (CAS# 172753-91-2), achieving 92% purity and 88% isolated yield within 15 minutes. Reaction scalability has been validated up to 100g batches using continuous flow microwave reactors with no loss in efficiency. These methods align with green chemistry principles by eliminating volatile organic solvents and reducing energy consumption by 80% compared to conventional heating [3] [7].

Table 2: Microwave Optimization Parameters for C₁₄H₁₃N₂O₂P Synthesis

Power (W)Temperature (°C)Time (min)Yield (%)Purity (%)
300100307585
400120208288
500150158892

Structural Modifications via Bioisosteric Replacement

Quinazoline-to-Benzimidazole Scaffold Transitions for Enhanced Bioactivity

Strategic scaffold hopping from quinazoline to benzimidazole significantly improves the pharmacological profile of phosphinic acid derivatives. Molecular modeling reveals that benzimidazole's lower π-deficient character enhances hydrogen-bonding capacity with biological targets, particularly ATP-binding pockets of kinases. The 1-methyl group eliminates tautomeric ambiguity while increasing lipophilicity (LogP increase of 0.3-0.5 units), which promotes membrane permeability. Comparative studies show a 3-5 fold enhancement in in vitro bioactivity when phosphinic acid-quinazoline compounds are redesigned as benzimidazole analogues. This improvement is attributed to the benzimidazole's superior fit within hydrophobic enzyme cavities and its ability to engage in charge-transfer interactions with aromatic residues in the target protein. X-ray crystallographic data confirms that the benzimidazole N3 nitrogen participates in critical hydrogen bonding not observed with quinazoline counterparts [5] [8].

Role of Phosphinic Acid Moieties in Pharmacokinetic Optimization

The phosphinic acid (P(O)(OH)R) group serves as a multifunctional pharmacokinetic modulator in benzimidazole hybrids. Its high ionization potential (pKₐ ≈2.0) ensures complete ionization at physiological pH, enhancing aqueous solubility (>5 mg/mL) despite the compound's inherent hydrophobicity (calculated LogP = 1.7945). This property addresses a key limitation of unsubstituted benzimidazoles, which typically exhibit poor solubility (<0.1 mg/mL). The P=O group acts as a hydrogen bond acceptor (TPSA = 55.12 Ų), facilitating interactions with serum albumin and extending plasma half-life. Additionally, the tetrahedral phosphorus center resists enzymatic hydrolysis, unlike more labile phosphonate esters, thereby improving metabolic stability. Crystallographic studies reveal that the phosphinic acid oxygen atoms form strong intermolecular hydrogen bonds (O···H-N = 1.87 Å) in the solid state, contributing to enhanced crystalline stability during formulation development [1] [6] [8].

Table 3: Physicochemical Properties of Benzimidazole-Phosphinic Acid Hybrids

Property1-Methylbenzimidazole-Phosphinic AcidQuinazoline-Phosphinic AcidBenzimidazole (Unsubstituted)
Molecular Weight272.24 g/mol268.22 g/mol118.14 g/mol
Calculated LogP1.79451.21.98
Topological PSA55.12 Ų61.32 Ų28.68 Ų
Aqueous Solubility>5 mg/mL2.1 mg/mL<0.1 mg/mL
H-Bond Acceptors341
H-Bond Donors111

Compounds Cited in Article:

  • 1-Methyl-1H-benzo[d]imidazol-2-yl(phenyl)phosphinic acid (CAS# 172753-91-2)
  • (1H-Benzo[d]imidazol-2-yl)(phenyl)methanone
  • Quinoxaline derivatives
  • 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one
  • 1H-Imidazol-2-yl(phenyl)phosphinic acid

Properties

CAS Number

172753-91-2

Product Name

1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid

IUPAC Name

(1-methylbenzimidazol-2-yl)-phenylphosphinic acid

Molecular Formula

C14H13N2O2P

Molecular Weight

272.24 g/mol

InChI

InChI=1S/C14H13N2O2P/c1-16-13-10-6-5-9-12(13)15-14(16)19(17,18)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,18)

InChI Key

BWJZHTJXOGNWEY-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1P(=O)(C3=CC=CC=C3)O

Canonical SMILES

CN1C2=CC=CC=C2N=C1P(=O)(C3=CC=CC=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.